1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione
Description
Properties
IUPAC Name |
1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMDPCEFLNDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC3=CC=CC=C3C(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione represents a novel compound within the class of spiro compounds that has garnered attention for its potential biological activities. The unique structural features of this compound suggest a diverse range of pharmacological properties, particularly in the fields of anti-cancer and antimicrobial research.
Chemical Structure and Properties
The compound can be characterized by its spirocyclic structure, which combines a quinazoline and piperidine moiety. Its chemical formula is , and it features a thione functional group that may contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar scaffolds have shown promising results in inhibiting tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 (Lung) | 5.0 | Induction of apoptosis |
| 2 | MDA-MB-231 (Breast) | 3.2 | Inhibition of cell proliferation |
| 3 | HeLa (Cervical) | 4.8 | Disruption of microtubule dynamics |
These findings suggest that the spiroquinazoline derivatives may act through mechanisms involving apoptosis induction and disruption of cellular structures critical for cancer cell survival.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary assays indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The thione group in the compound is hypothesized to play a crucial role in its antimicrobial activity by interfering with bacterial metabolic pathways.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between this compound and key biological targets:
- Target Protein : Pyridoxal Kinase
- Binding Energy : -9.84 kcal/mol
- Dissociation Constant : 60.90 nM
These interactions suggest a strong affinity for Pyridoxal Kinase, which is involved in vitamin B6 metabolism and could be a target for developing anti-leishmanial agents as well.
Case Studies
Several case studies have documented the biological effects of compounds related to this scaffold:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of spiro[1,3-dihydroquinazoline] exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2 to 10 µM.
- Antimicrobial Efficacy : Research published in Antibiotics demonstrated that compounds with similar structures showed bactericidal effects against multi-drug resistant strains of bacteria.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
This compound serves as a scaffold for the development of new pharmaceuticals. Its structural characteristics make it suitable for targeting specific receptors or enzymes involved in various diseases. For instance, modifications of the benzodiazole ring have been explored for their potential anti-cancer properties, with studies indicating that derivatives can inhibit tumor growth in vitro.
Neuropharmacology
Research has shown that compounds similar to 1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exhibit psychoactive effects. These derivatives are being investigated for their potential use in treating neurological disorders such as anxiety and depression . The interaction of the compound with neurotransmitter systems could lead to novel therapeutic agents.
Materials Science Applications
Nanomaterials
The compound's unique structure allows for its incorporation into nanomaterials, which can be utilized in drug delivery systems. The ability to modify its solubility and stability makes it an attractive candidate for developing targeted drug delivery vehicles that enhance bioavailability and reduce side effects.
Optoelectronic Devices
Due to its electronic properties, 1-(4-methoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is being explored for applications in optoelectronic devices. The compound can be integrated into organic light-emitting diodes (OLEDs) and solar cells, where its ability to form stable thin films can improve device efficiency .
Biological Research Applications
Molecular Probes
The compound can function as a molecular probe for studying biological processes at the cellular level. Its ability to selectively bind to certain proteins or nucleic acids allows researchers to visualize and track biological interactions in real-time. This application is particularly valuable in cancer research, where understanding tumor microenvironments is crucial.
Enzyme Inhibition Studies
The inhibitory effects of this compound on specific enzymes have been documented, providing insights into its potential as a therapeutic agent. For example, studies have shown that derivatives can act as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression . This property opens avenues for further research into epigenetic regulation mechanisms.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
1'-Benzylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
- Structure : Replaces the methyl group with a benzyl substituent and the thione with a ketone (-C=O).
- Properties :
- The ketone group (-C=O) may engage in hydrogen bonding as an acceptor, whereas the thione (-C=S) offers weaker H-bonding capacity but higher polarizability .
3'-Methyl-2',6'-diphenyl-1,3-dihydrospiro[benzo[D]imidazole-2,4'-piperidine]
Analogues with Different Heterocyclic Cores
Spiro[chromene-2,4′-piperidine] Derivatives
- Structure : Chromene replaces quinazoline, with varied substituents on the piperidine ring.
- Biological Activity : Demonstrates potent 5-HT2C receptor agonism (Emax = 70–120%; EC50 = 0.3–3.2 nM) due to optimized spatial arrangement between the piperidine and aromatic groups .
- Substitutions on the piperidine (e.g., cyclamine groups) are critical for receptor selectivity .
Spiro[1,3-benzodioxole-2,4'-piperidine] Derivatives
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Spatial Arrangement : Piperidine substituents (e.g., methyl vs. benzyl) significantly influence receptor binding. Methyl groups may reduce steric hindrance, favoring entry into hydrophobic pockets .
- Synthetic Yields : Spirocyclic compounds with simpler substituents (e.g., methyl) often achieve higher yields (e.g., 71% in ) than those with bulky groups .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione with high purity?
- Methodology : Synthesis of spiro-piperidine derivatives typically involves multi-step reactions requiring precise control of temperature, pH, and solvent systems. For example, analogous compounds like spiro-oxindole derivatives are synthesized via cyclization reactions under inert atmospheres, with catalysts such as p-toluenesulfonic acid (p-TsOH) improving yields . Purification via column chromatography (e.g., reversed-phase with acetonitrile/water gradients) is critical to isolate the target compound from byproducts .
- Analytical Validation : Intermediate characterization using thin-layer chromatography (TLC) ensures reaction progression before final purification .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy identifies proton environments and carbon frameworks, with deviations in chemical shifts indicating impurities or structural anomalies .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, essential for validating synthetic success .
- Supplementary Methods : Infrared (IR) spectroscopy can detect functional groups like thione (C=S) stretches, though its utility depends on compound solubility .
Q. How can researchers design initial biological activity assays for this compound?
- In Vitro Screening : Prioritize assays targeting receptors or enzymes structurally similar to those inhibited by analogous spiro-piperidine derivatives (e.g., antimicrobial or anticancer targets) . Use cell viability assays (e.g., MTT) for cytotoxicity profiling and enzyme-linked immunosorbent assays (ELISA) for target engagement studies.
- Positive Controls : Include reference compounds like benzopyran or piperazine derivatives with known biological activities to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Troubleshooting Framework :
- Variable Optimization : Systematically adjust reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to identify critical factors .
- Byproduct Analysis : Employ LC-MS to detect side products and modify protecting groups or reaction sequences to suppress undesired pathways .
- Case Study : For spiro compounds, incomplete ring closure due to steric hindrance often reduces yields. Introducing microwave-assisted synthesis or sonication can enhance reaction efficiency .
Q. What computational strategies are effective for predicting the physicochemical properties and drug-likeness of this compound?
- Molecular Modeling : Use density functional theory (DFT) to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
- ADMET Prediction : Tools like SwissADME or PreADMET estimate oral bioavailability, logP, and metabolic stability. For example, chromeno-pyrimidine analogs show good bioavailability when polar surface area (PSA) < 140 Ų .
- Integration with AI : Platforms leveraging PubChem data can predict synthetic routes and optimize reaction conditions, as demonstrated in COMSOL Multiphysics workflows for chemical engineering .
Q. How can researchers investigate the mechanism of action of this compound in complex biological systems?
- Target Identification : Combine proteomics (e.g., affinity purification mass spectrometry) with molecular docking to identify binding partners. For instance, piperidine-thiourea derivatives inhibit enzymes like phosphoglycerate dehydrogenase via competitive binding .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells reveals downstream signaling pathways affected by the compound .
- Structural Analogues : Compare bioactivity with structurally related compounds (e.g., spiro-oxindoles or benzimidazole-piperidine hybrids) to infer structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
